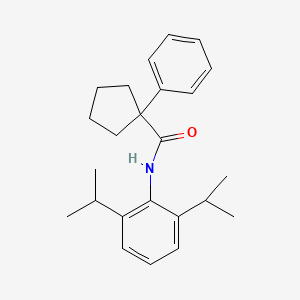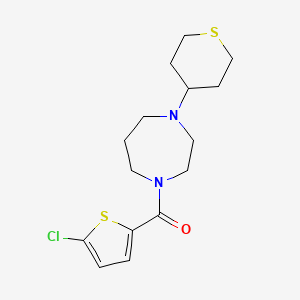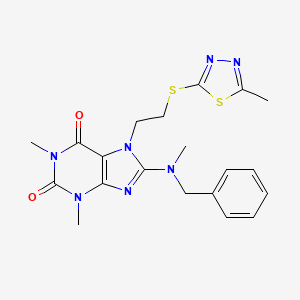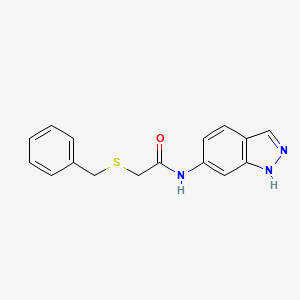
2-Bromo-6-(oxolan-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-6-(oxolan-3-yl)pyridine” is a chemical compound with the CAS Number: 1159822-10-2 . It has a molecular weight of 228.09 . The IUPAC name for this compound is 2-bromo-6-tetrahydro-3-furanylpyridine .
Molecular Structure Analysis
The InChI code for 2-Bromo-6-(oxolan-3-yl)pyridine is 1S/C9H10BrNO/c10-9-3-1-2-8(11-9)7-4-5-12-6-7/h1-3,7H,4-6H2 . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique
Synthesis and Coordination Chemistry : Derivatives of pyridine, such as 2-Bromo-6-(oxolan-3-yl)pyridine, have been used as ligands in coordination chemistry. These compounds show interesting properties like luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Extraction and Separation Techniques : Pyridine derivatives are also applied in the selective extraction of specific ions, such as Am(III) over Eu(III), from acidic solutions, indicating their potential use in separation technologies (Kolarik, Müllich, & Gassner, 1999).
Material Science and Molecular Architecture : Novel pyridine-based hydrazones, synthesized through methods like ultrasonication, have been studied for their molecular geometry, non-linear optical properties, and hydrogen bonding, demonstrating their use in materials science and molecular architecture (Khalid et al., 2021).
Catalysis : Pyridine compounds are used to generate Bronsted and Lewis acid sites on various surfaces like silica, indicating their role in catalysis and surface chemistry (Connell & Dumesic, 1987).
Organometallic Chemistry : Nickel(II) complexes with pyrazolylpyridines, including bromo-substituted pyridines, have been synthesized and studied for their potential in ethylene oligomerization reactions, showing the importance of these compounds in organometallic chemistry (Nyamato et al., 2016).
Photoreactions and Proton Transfer : Pyridine derivatives like 2-(1H-pyrazol-5-yl)pyridines exhibit unique photoreactions and proton transfer capabilities, which are of interest in photochemistry and molecular dynamics (Vetokhina et al., 2012).
Mécanisme D'action
Target of Action
It is a pyridine derivative, which are known to interact with various biological targets due to their versatile nature .
Mode of Action
Pyridine derivatives, in general, are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking .
Biochemical Pathways
Pyridine derivatives are known to be involved in a wide range of biochemical processes due to their versatile nature .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-6-(oxolan-3-yl)pyridine .
Propriétés
IUPAC Name |
2-bromo-6-(oxolan-3-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-9-3-1-2-8(11-9)7-4-5-12-6-7/h1-3,7H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZVBHZEUCVHTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(oxolan-3-yl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2882664.png)
![2-(3,4-dimethoxyphenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2882666.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2882667.png)
![2-[(4-{[(4-chloroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2882668.png)



![3,4,5-trimethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2882674.png)


![4-[(5-Bromopyridin-2-yl)oxy]phenol](/img/structure/B2882679.png)


![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2882685.png)